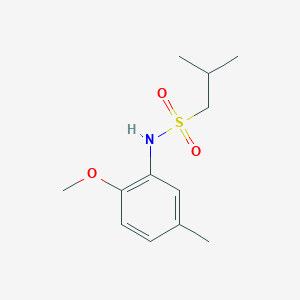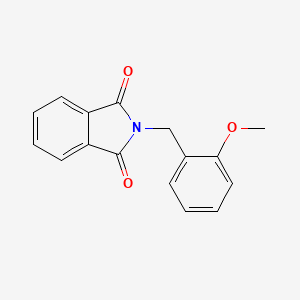
1-(1-naphthoyl)-4-(2-pyridinyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-naphthoyl)-4-(2-pyridinyl)piperazine, also known as NAPPP, is a chemical compound that has gained significant attention in the scientific community due to its potential pharmacological properties. NAPPP is a piperazine derivative that has been synthesized through various methods, and its mechanism of action has been studied extensively.
Mécanisme D'action
1-(1-naphthoyl)-4-(2-pyridinyl)piperazine acts on multiple receptors in the brain, including serotonin and dopamine receptors. It has been shown to inhibit the reuptake of serotonin and dopamine, leading to increased levels of these neurotransmitters in the brain. This mechanism of action suggests potential therapeutic applications for 1-(1-naphthoyl)-4-(2-pyridinyl)piperazine in the treatment of depression, anxiety, and addiction.
Biochemical and Physiological Effects:
1-(1-naphthoyl)-4-(2-pyridinyl)piperazine has been shown to have a range of biochemical and physiological effects, including increased levels of serotonin and dopamine in the brain, reduced pain sensitivity, and potential antidepressant and antipsychotic effects. However, further research is needed to fully understand the mechanisms underlying these effects and to determine the potential risks and side effects of 1-(1-naphthoyl)-4-(2-pyridinyl)piperazine.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 1-(1-naphthoyl)-4-(2-pyridinyl)piperazine is its potential as a non-opioid analgesic, which could be a valuable alternative to opioid-based pain medications. Additionally, its activity as a serotonin receptor agonist and antagonist could make it a useful tool in the study of serotonin signaling pathways. However, the potential risks and side effects of 1-(1-naphthoyl)-4-(2-pyridinyl)piperazine are not yet fully understood, and further research is needed to determine its safety and efficacy.
Orientations Futures
There are several potential future directions for 1-(1-naphthoyl)-4-(2-pyridinyl)piperazine research. One area of interest is the development of 1-(1-naphthoyl)-4-(2-pyridinyl)piperazine-based medications for the treatment of depression, anxiety, and addiction. Additionally, further studies are needed to fully understand the biochemical and physiological effects of 1-(1-naphthoyl)-4-(2-pyridinyl)piperazine and to determine its potential risks and side effects. Finally, the development of new synthesis methods and the investigation of alternative piperazine derivatives could lead to the discovery of new pharmacological agents with improved properties.
Méthodes De Synthèse
The synthesis of 1-(1-naphthoyl)-4-(2-pyridinyl)piperazine involves the reaction of 1-naphthoyl chloride with 2-pyridinylpiperazine in the presence of a base such as triethylamine. The reaction yields 1-(1-naphthoyl)-4-(2-pyridinyl)piperazine as a white solid, which can be purified through recrystallization or chromatography. Alternative synthesis methods have been reported, including the use of different starting materials and reaction conditions.
Applications De Recherche Scientifique
1-(1-naphthoyl)-4-(2-pyridinyl)piperazine has been studied for its potential pharmacological properties, including its activity as a serotonin receptor agonist and antagonist. It has also been investigated for its potential as a non-opioid analgesic and as a treatment for drug addiction. In vitro studies have shown that 1-(1-naphthoyl)-4-(2-pyridinyl)piperazine can inhibit the uptake of serotonin and dopamine, suggesting potential antidepressant and antipsychotic effects. In vivo studies have shown that 1-(1-naphthoyl)-4-(2-pyridinyl)piperazine can reduce pain sensitivity in animal models, indicating its potential as a non-opioid analgesic.
Propriétés
IUPAC Name |
naphthalen-1-yl-(4-pyridin-2-ylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O/c24-20(18-9-5-7-16-6-1-2-8-17(16)18)23-14-12-22(13-15-23)19-10-3-4-11-21-19/h1-11H,12-15H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDULMMYOXLTVBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)C(=O)C3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-methyl-N'-[(6-nitro-1,3-benzodioxol-5-yl)methylene]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbohydrazide](/img/structure/B5844763.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(4-methylphenyl)thiourea](/img/structure/B5844783.png)



![N-{[(2,5-dimethylphenyl)amino]carbonothioyl}-3-phenylacrylamide](/img/structure/B5844812.png)
![N-(2-chlorophenyl)-3-[3-(trifluoromethyl)phenyl]acrylamide](/img/structure/B5844817.png)

![N'-{[2-(2-phenylethyl)benzoyl]oxy}-3-pyridinecarboximidamide](/img/structure/B5844824.png)

![N-[2-(hydroxymethyl)phenyl]-4-methoxybenzamide](/img/structure/B5844835.png)
![N-[4-(diethylamino)phenyl]-2-(trifluoromethyl)benzamide](/img/structure/B5844853.png)

![3-{[(4-fluoro-1-naphthyl)methyl]thio}-4-methyl-4H-1,2,4-triazole](/img/structure/B5844864.png)